Cas no 74805-00-8 (3-(1,4-dimethylpyrrolidin-2-yl)pyridine)

3-(1,4-Dimethylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine moiety linked to a substituted pyrrolidine ring. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of both nitrogen-containing rings enhances its potential as a ligand in catalysis or as a building block for bioactive molecules. The dimethyl substitution on the pyrrolidine ring may influence conformational stability and solubility, broadening its applicability in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating the development of specialized derivatives for targeted applications. This compound is typically handled under controlled conditions due to its reactive functional groups.
3-(1,4-dimethylpyrrolidin-2-yl)pyridine structure
74805-00-8 structure
Product Name:3-(1,4-dimethylpyrrolidin-2-yl)pyridine
CAS No:74805-00-8
MF:C11H16N2
MW:176.258142471313
MDL:MFCD27928291
CID:573726
PubChem ID:192039
Update Time:2025-05-20

3-(1,4-dimethylpyrrolidin-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3-(1,4-dimethyl-2-pyrrolidinyl)-
    • 3-(1,4-dimethylpyrrolidin-2-yl)pyridine
    • 4'-methylnicotine
    • 74805-00-8
    • EN300-8333557
    • DTXSID20996330
    • SCHEMBL1538387
    • MDL: MFCD27928291
    • Inchi: 1S/C11H16N2/c1-9-6-11(13(2)8-9)10-4-3-5-12-7-10/h3-5,7,9,11H,6,8H2,1-2H3
    • InChI Key: FFVWMSOTNFVMFW-UHFFFAOYSA-N
    • SMILES: N1(C)CC(C)CC1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 176.131348519g/mol
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 16.1Ų

3-(1,4-dimethylpyrrolidin-2-yl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8333557-0.05g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
0.05g
$361.0 2025-03-21
Enamine
EN300-8333557-0.1g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
0.1g
$539.0 2025-03-21
Enamine
EN300-8333557-0.25g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
0.25g
$770.0 2025-03-21
Enamine
EN300-8333557-0.5g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
0.5g
$1214.0 2025-03-21
Enamine
EN300-8333557-1.0g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
1.0g
$1557.0 2025-03-21
Enamine
EN300-8333557-2.5g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
2.5g
$3051.0 2025-03-21
Enamine
EN300-8333557-5.0g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
5.0g
$4517.0 2025-03-21
Enamine
EN300-8333557-10.0g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8 95.0%
10.0g
$6697.0 2025-03-21
Enamine
EN300-8333557-1g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8
1g
$1557.0 2023-09-02
Enamine
EN300-8333557-5g
3-(1,4-dimethylpyrrolidin-2-yl)pyridine
74805-00-8
5g
$4517.0 2023-09-02

Additional information on 3-(1,4-dimethylpyrrolidin-2-yl)pyridine

Professional Introduction to 3-(1,4-dimethylpyrrolidin-2-yl)pyridine (CAS No. 74805-00-8)

3-(1,4-dimethylpyrrolidin-2-yl)pyridine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 74805-00-8, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound consists of a pyridine ring fused with a pyrrolidine moiety, which is further substituted with two methyl groups at the 1 and 4 positions of the pyrrolidine ring. This specific arrangement imparts distinct chemical and biological characteristics that make it a valuable candidate for various research and therapeutic applications.

The synthesis of 3-(1,4-dimethylpyrrolidin-2-yl)pyridine involves a series of well-defined chemical reactions that highlight the compound's complexity and versatility. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the pyrrolidine substituent. The presence of the two methyl groups at the 1 and 4 positions enhances the compound's stability and reactivity, making it suitable for further derivatization and functionalization. These synthetic pathways have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

In recent years, 3-(1,4-dimethylpyrrolidin-2-yl)pyridine has been extensively studied for its pharmacological properties. Research has demonstrated that this compound exhibits promising activities in several biological assays, including anti-inflammatory, antiviral, and anticancer effects. The unique structural features of this molecule allow it to interact with various biological targets, making it a versatile scaffold for drug discovery. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.

One of the most intriguing aspects of 3-(1,4-dimethylpyrrolidin-2-yl)pyridine is its potential in developing novel therapeutic agents. The pyridine-pyrrolidine core structure is known to be pharmacologically relevant, with many successful drugs featuring similar scaffolds. Researchers have leveraged this knowledge to design and synthesize new analogs with enhanced efficacy and reduced side effects. The< strong>methyl groups at the 1 and 4 positions play a crucial role in modulating the pharmacokinetic properties of these derivatives, including their solubility, bioavailability, and metabolic stability.

The latest advancements in computational chemistry have further accelerated the discovery process for compounds like 3-(1,4-dimethylpyrrolidin-2-yl)pyridine. Molecular modeling techniques allow researchers to predict the binding affinity and interaction patterns of this compound with biological targets with high accuracy. These insights have been instrumental in designing more effective drug candidates that can be rapidly synthesized and tested in vitro and in vivo.

Moreover, the< strong>pharmacological profile of 3-(1,4-dimethylpyrrolidin-2-yl)pyridine has been explored in preclinical studies using various disease models. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, research has indicated that this compound can modulate neurotransmitter systems involved in central nervous system disorders, suggesting its utility in treating conditions such as depression and anxiety.

The< strong>synthetic accessibility of this compound has also been a key factor in its popularity among medicinal chemists. The availability of efficient synthetic routes allows for rapid exploration of structural variations and optimization of pharmacological properties. This flexibility has enabled researchers to develop libraries of derivatives that can be screened for novel biological activities.

In conclusion, 3-(1,4-dimethylpyrrolidin-2-yl)pyridine (CAS No. 74805-00-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, coupled with its promising biological activities, make it a valuable scaffold for designing new therapeutic agents. The advancements in computational chemistry and synthetic methodologies have further enhanced our ability to explore its pharmacological properties and develop novel derivatives with improved efficacy.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.